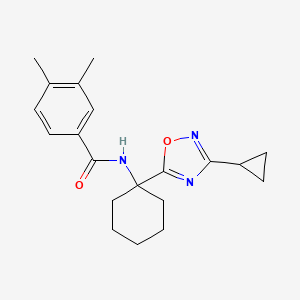

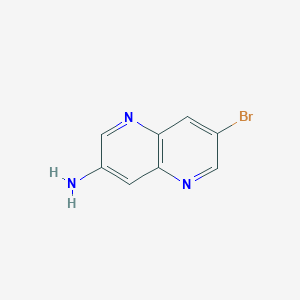

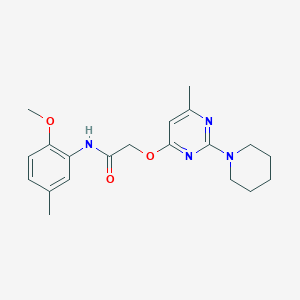

![molecular formula C15H16N4O2S2 B2731663 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1202999-52-7](/img/structure/B2731663.png)

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16N4O2S2 and its molecular weight is 348.44. The purity is usually 95%.

BenchChem offers high-quality N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Disposition

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, as a chemical entity, may not have directly been the focus of extensive published research. However, understanding the metabolic pathways and disposition of structurally related compounds provides insights into the potential scientific research applications of such compounds. For instance, the study of the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, offers a glimpse into the metabolic fate of compounds with complex structures in humans. The study revealed the principal route of metabolism was via oxidation, with significant elimination via feces, suggesting that compounds with similar structures might undergo extensive metabolism and could be explored for their metabolic profiles in therapeutic applications (Renzulli et al., 2011).

Analytical Detection in Biological Samples

The analytical detection and quantification of related thiadiazole compounds in biological samples underscore the importance of analytical chemistry in the development and monitoring of new therapeutic agents. For example, the identification and quantitative determination of carboxylic and mercapturic acid metabolites of etridiazole, a thiadiazole derivative, in the urine of rats and humans highlight the capabilities and requirements for sensitive analytical techniques to monitor exposure and metabolite profiles of novel compounds. These methodologies can be adapted to study N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, aiding in the understanding of its pharmacokinetics and potential therapeutic applications (Welie et al., 2005).

Potential for Investigating Receptor Binding and Neurological Effects

The study of synthetic cannabimimetics, such as 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4), and their urinary metabolites, offers an example of how novel compounds can be investigated for their receptor binding profiles and potential neurological effects. Similar research could be envisioned for N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, particularly in exploring its interactions with specific receptors and the implications for treating neurological disorders (Kavanagh et al., 2012).

Exploration in Environmental and Biological Monitoring

Parabens and their esters serve as a reminder of the relevance of chemical compounds in environmental and biological monitoring. Studies measuring the concentrations of parabens in human tissues, such as breast tissue, highlight the broader applications of chemical compounds in assessing exposure and potential health risks associated with consumer products. Similar methodologies could be employed to assess the environmental and biological presence of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, contributing to a better understanding of its safety profile and environmental impact (Barr et al., 2012).

Eigenschaften

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S2/c1-4-5-9-13(23-19-18-9)14(20)17-15-16-11-10(21-3)7-6-8(2)12(11)22-15/h6-7H,4-5H2,1-3H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXPOCSNXMYNJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

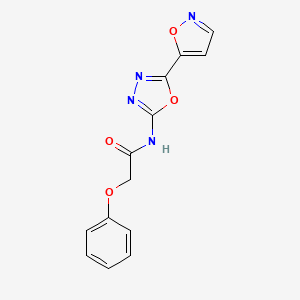

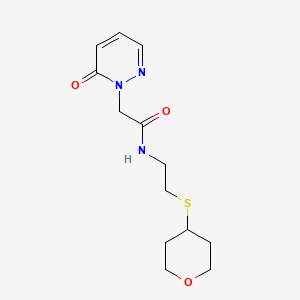

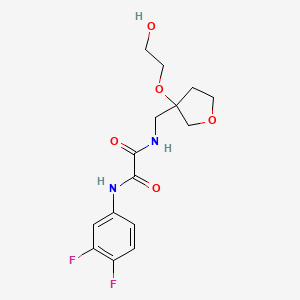

![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)

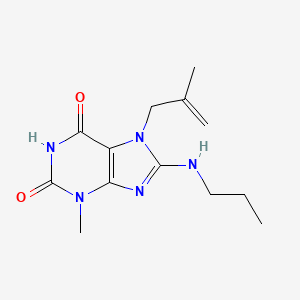

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2731592.png)